molecular formula C18H12N4O5S2 B13753381 N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine

N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine

Cat. No.: B13753381
M. Wt: 428.4 g/mol
InChI Key: ONDMJDHDEBGFIE-UHFFFAOYSA-N
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Description

N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine is a heterocyclic organic compound with the molecular formula C18H12N4O5S2 and a molecular weight of 428.44 g/mol . This compound is known for its unique structure, which includes a nicotinoyl group and two nitrobenzenesulfenyl groups attached to an amine. It is primarily used in experimental and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine typically involves the reaction of nicotinic acid with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nicotinoyl group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of nicotinoyl and nitrobenzenesulfenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12N4O5S2

Molecular Weight

428.4 g/mol

IUPAC Name

N,N-bis[(2-nitrophenyl)sulfanyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H12N4O5S2/c23-18(13-6-5-11-19-12-13)22(28-16-9-3-1-7-14(16)20(24)25)29-17-10-4-2-8-15(17)21(26)27/h1-12H

InChI Key

ONDMJDHDEBGFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(=O)C2=CN=CC=C2)SC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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